BENGHE Foundational & Exploratory

Check Availability & Pricing

(s)-2-Amino-3-benzyloxy-1-propanol structure
and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(s)-2-Amino-3-benzyloxy-1-
Compound Name:
propanol

Cat. No.: B147290

An In-depth Technical Guide to (S)-2-Amino-3-benzyloxy-1-propanol: Structure,
Stereochemistry, Synthesis, and Applications

Introduction

(S)-2-Amino-3-benzyloxy-1-propanol, also known as O-Benzyl-L-serinol, is a valuable chiral
building block extensively utilized in the fields of medicinal chemistry and asymmetric
synthesis.[1] Its structure incorporates three key functional groups: a primary amine, a primary
alcohol, and a benzyl ether. This unique combination, centered around a single, defined
stereocenter, makes it a versatile intermediate for constructing complex, enantiomerically pure
molecules. The presence of the O-benzyl group provides a stable protecting group for the
primary alcohol derived from the serine side chain, allowing for selective manipulation of the
amino and primary hydroxyl functionalities. This guide provides a comprehensive overview of
its structure, stereochemistry, synthetic routes, and critical applications for researchers and
drug development professionals.

Molecular Structure and Physicochemical
Properties

The fundamental identity of (S)-2-Amino-3-benzyloxy-1-propanol is defined by its propanol
backbone, substituted at the C2 position with an amino group and at the C3 position with a
benzyloxy group.
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Stereochemistry: The (S)-Configuration

The chirality of the molecule is determined by the stereocenter at the C2 position. The "(S)"
designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules:

-NH:z (highest priority)

-CH20CH:2C6Hs

-CH20H

-H (lowest priority, oriented away from the viewer)

Tracing the path from the highest to the lowest priority group (1 - 2 — 3) reveals a counter-
clockwise direction, thus confirming the (S)-configuration. This specific stereocisomer is crucial
for its role in synthesizing biologically active molecules, where stereochemistry dictates
molecular recognition and efficacy.[1]

Physicochemical Data

The key properties of (S)-2-Amino-3-benzyloxy-1-propanol are summarized in the table
below. These data are essential for its handling, characterization, and use in synthetic
protocols.
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Property Value

Molecular Formula C10H15NO2[2][3]

Molecular Weight 181.23 g/mol [2][3]

CAS Number 58577-88-1[2][3]

Appearance Liquid[3]

Boiling Point ~340.0 °C (Predicted)[4]

Density ~1.1 g/cm3 (Predicted)[4]

InChl Key ZJUOMDNENVWMPL-JTQLQIEISA-N[3]
Canonical SMILES C1=CC=C(C=C1)COCC(CO)N[4]

Isomeric SMILES C1=CC=C(C=C1)COC--INVALID-LINK--N[4]

Synthesis of (S)-2-Amino-3-benzyloxy-1-propanol

The most common and efficient route for the synthesis of (S)-2-Amino-3-benzyloxy-1-
propanol starts from the readily available and inexpensive chiral precursor, L-Serine. This
amino acid provides the necessary carbon backbone with the correct absolute stereochemistry
at the C2 position. The synthesis involves a sequence of protection and reduction steps.

Synthetic Workflow from L-Serine

The overall transformation from L-Serine to the target molecule is illustrated below. This
pathway leverages standard protecting group chemistry and selective reductions to achieve the
desired product with high fidelity.

TFA or HCI

Mel, K:CO»
Bocz0, Base N-Boc-L-Serine - BOer, Tl N-Boc-O-Benzyl-L-Serine Methyl EsteDM

N-Boc-(S)-2-amino-3- (S)-2-Amino-3-
benzyloxy-1-propanol benzyloxy-1-propanol

Click to download full resolution via product page

Caption: Synthetic pathway from L-Serine to (S)-2-Amino-3-benzyloxy-1-propanol.
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Detailed Experimental Protocol

This protocol provides a representative, multi-step synthesis. The causality behind each step is
explained to ensure a deep understanding of the process.

Step 1: N-protection of L-Serine

o Objective: To protect the amino group to prevent it from interfering in subsequent reactions.
The tert-butoxycarbonyl (Boc) group is chosen for its stability under neutral/basic conditions
and its ease of removal under acidic conditions.

e Procedure:
o Suspend L-Serine (1.0 eq) in a mixture of dioxane and water.
o Add sodium hydroxide (2.0 eq) to deprotonate the carboxylic acid and facilitate dissolution.
o Cool the solution to 0 °C in an ice bath.

o Add Di-tert-butyl dicarbonate (Bocz20, 1.1 eq) portion-wise while maintaining the
temperature.

o Allow the reaction to warm to room temperature and stir overnight.

o Acidify the mixture with cold 1N HCI to pH 2-3 and extract the product, N-Boc-L-Serine,
with ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
Step 2: O-Benzylation and Esterification

» Objective: To protect the side-chain hydroxyl group as a stable benzyl ether and convert the
carboxylic acid to a methyl ester for the subsequent reduction.

e Procedure:

o Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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o Add potassium carbonate (K2COs, 3.0 eq) and methyl iodide (Mel, 1.5 eq). Stir at room
temperature for 12-16 hours to form the methyl ester.

o Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2
eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.

o After cessation of gas evolution, add benzyl bromide (BnBr, 1.2 eq) dropwise.
o Allow the reaction to stir at room temperature for 24 hours.
o Quench the reaction carefully with water and extract the product with diethyl ether.

o Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and
concentrate. Purify by column chromatography.

Step 3: Reduction of the Methyl Ester

o Objective: To selectively reduce the methyl ester to a primary alcohol without affecting the
benzyl ether or Boc protecting group. Lithium borohydride (LiBH4) or sodium borohydride
(NaBHa4) are effective reagents for this transformation.

» Procedure:
o Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
o Cool the solution to 0 °C.
o Add LiBHa4 (2.0 eq) portion-wise.

o Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by
TLC.

o Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous
ammonium chloride solution.

o Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield N-
Boc-(S)-2-amino-3-benzyloxy-1-propanol.
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Step 4: N-deprotection

» Objective: To remove the Boc protecting group to liberate the free primary amine, yielding the
final product.

e Procedure:
o Dissolve the Boc-protected intermediate in dichloromethane (DCM).

o Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCI in
dioxane.

o Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption
of the starting material.

o Concentrate the reaction mixture under reduced pressure.

o Neutralize the residue with a base (e.g., saturated NaHCOs solution) and extract the free
amine product into an organic solvent like ethyl acetate or DCM.

o Dry and concentrate the organic layer to obtain (S)-2-Amino-3-benzyloxy-1-propanol.

Applications in Asymmetric Synthesis and Drug
Development

(S)-2-Amino-3-benzyloxy-1-propanol is a cornerstone in the synthesis of numerous high-
value molecules, particularly pharmaceuticals. Its pre-defined stereochemistry is transferred to
the final product, avoiding costly and complex chiral separations or asymmetric catalysis steps
later in the synthesis.

Role as a Chiral Precursor

The molecule's bifunctional nature (amine and alcohol) allows it to serve as a versatile scaffold.
The amine can be acylated, alkylated, or used to form heterocycles, while the alcohol can be
oxidized, esterified, or converted into a leaving group for nucleophilic substitution. This
versatility is critical in medicinal chemistry for structure-activity relationship (SAR) studies.[1]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b147290?utm_src=pdf-body
https://www.benchchem.com/product/b147290?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/ungroupable/236253-s-2-amino-3-benzyloxypropan-1-ol-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

Core Building Block

(S)-2-Amino-3-
benzyloxy-1-propanol

Synthetic Transforrnatlons
Amine Modification Alcohol Modlflcatlon
(Acylation, Alkylat|on) (Oxidation, Esterification)

Target Molecules

[Protease |nthItOI’S] Antiviral Agents [Enzyme Inh|b|tors] Chiral Ligands

Click to download full resolution via product page

Caption: Versatility of (S)-2-Amino-3-benzyloxy-1-propanol in synthesis.

Key Therapeutic Areas

e Protease Inhibitors: This building block is frequently incorporated into inhibitors of proteases,
such as those involved in viral replication (e.g., HIV protease) or other disease pathways.
The amino alcohol motif can mimic the transition state of peptide bond hydrolysis.

o Antiviral Agents: Its use extends to various antiviral compounds where specific
stereochemistry is paramount for binding to viral enzymes or proteins.[1]

» Enzyme Inhibitors: Beyond proteases, it serves as a scaffold for inhibitors of other enzymes
where its chiral structure provides the necessary spatial arrangement for effective binding to
the active site.[1]

Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of (S)-2-Amino-3-benzyloxy-
1-propanol. The expected spectroscopic data are summarized below.
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Technique Expected Features

~7.3 ppm (m, 5H): Aromatic protons of the
benzyl group. ~4.5 ppm (s, 2H): Benzylic -CHz-
protons. ~3.4-3.7 ppm (m, 4H): Protons of the -
1H NMR CH20- and -CH20H groups. ~3.0 ppm (m, 1H):
Proton at the chiral center, -CH(NHz)-. Broad

signals: Exchangeable protons of the -NHz and

OH groups.

~138 ppm: Quaternary aromatic carbon of the

benzyl group. ~127-128 ppm: Aromatic -CH

carbons. ~73 ppm: Benzylic -CHz- carbon. ~72
13C NMR

ppm: -CH20- carbon of the propanol backbone.

~65 ppm: -CH20H carbon. ~55 ppm: Chiral -

CH(NHz2)- carbon.

3300-3400: Broad O-H and N-H stretching
bands. 3030-3080: Aromatic C-H stretching.
2850-2950: Aliphatic C-H stretching. ~1100: C-
O stretching.

IR (cm™1)

Conclusion

(S)-2-Amino-3-benzyloxy-1-propanol is a quintessential chiral building block in modern
organic synthesis. Its value is derived from its specific (S)-stereoconfiguration, the orthogonal
reactivity of its functional groups, and its accessibility from L-Serine. For researchers in drug
discovery and process development, a thorough understanding of its properties, synthesis, and
handling is critical for leveraging its full potential in the creation of complex, enantiomerically
pure molecules that address significant therapeutic needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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